N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
Description
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide (hereafter referred to by its full IUPAC name) is a piperazine-carbothioamide derivative characterized by:
- Core structure: A piperazine ring with a carbothioamide (-CS-NH-) group at the 1-position.
- Substituents: A 4-methoxyphenyl group attached to the carbothioamide nitrogen. A 2-(3-(4-methoxyphenyl)thioureido)ethyl side chain at the 4-position of the piperazine ring.
Properties
Molecular Formula |
C22H29N5O2S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N5O2S2/c1-28-19-7-3-17(4-8-19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |
InChI Key |
KHKLBSBDOTXPTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Nucleophilic Substitution
Step 1: Synthesis of 1-(2-Chloroethyl)piperazine Intermediate
Piperazine reacts with 1,2-dichloroethane in the presence of a base (e.g., K$$2$$CO$$3$$) to form 1-(2-chloroethyl)piperazine. Optimal conditions include refluxing in acetonitrile for 12–24 hours, yielding 85–90% intermediate purity.
Step 2: Thiourea Formation
The chloroethyl intermediate reacts with 4-methoxyphenyl isothiocyanate in a 1:2 molar ratio under inert atmosphere. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6–8 hours, achieving 70–75% yield.
Reaction Scheme:
$$
\text{Piperazine} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{1-(2-Chloroethyl)piperazine}
$$
$$
\text{1-(2-Chloroethyl)piperazine} + 2 \text{Ar-NCS} \rightarrow \text{Target Compound}
$$
(Ar = 4-methoxyphenyl)
One-Pot Multi-Component Synthesis
This method leverages in situ generation of intermediates using DABCO (1,4-diazabicyclo[2.2.2]octane) salts:
- DABCO Activation : DABCO reacts with alkyl bromides (e.g., 1,2-dibromoethane) in THF to form quaternary ammonium salts.
- Thiourea Coupling : The DABCO salt reacts with 4-methoxyphenyl isothiocyanate and piperazine derivatives in the presence of K$$2$$CO$$3$$.
- Workup : Ethanol precipitation and recrystallization yield the product with 65–70% efficiency.
Advantages : Reduced purification steps and compatibility with diverse aryl isothiocyanates.
Solid-Phase Coupling Using T3P®
A high-yield approach employs propylphosphonic anhydride (T3P®) as a coupling agent:
- Carbothioamide Formation : Piperazine reacts with 4-methoxyphenyl isothiocyanate in dry DCM with DIPEA (N,N-diisopropylethylamine).
- Ethylenediamine Linkage : The intermediate is coupled to 1-(2-aminoethyl)piperazine using T3P® (50% w/v in ethyl acetate) at 0°C to room temperature.
- Yield : 85–90% after silica gel chromatography.
Critical Parameters :
- Molar ratio (1:1.2 for piperazine:isothiocyanate)
- Strict exclusion of moisture to prevent hydrolysis.
Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0 → 25 | 72 | 95 |
| THF | 25 | 68 | 92 |
| Ethanol | Reflux | 55 | 88 |
Catalytic and Stoichiometric Considerations
- Base Selection : TEA > K$$2$$CO$$3$$ > NaHCO$$_3$$ in DCM (yield differential: 10–15%).
- Coupling Agents : T3P® outperforms HATU or EDCl in thiourea formation (5–10% yield increase).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18) | 98.5 | Unreacted piperazine (1.2%) |
| TLC (SiO$$_2$$) | 95 | Thiourea dimer (3%) |
Challenges and Mitigation Strategies
- Thiourea Dimerization : Minimized by slow addition of isothiocyanate at 0°C.
- Piperazine Hydrolysis : Use of anhydrous solvents and molecular sieves.
- Scalability Limits : Batch size >100 g reduces yield by 5–7% due to exothermic side reactions.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the thioureido linkage.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes or receptors involved in biological processes.
Pathways involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical structural variations between the target compound and analogs from the evidence:
*Calculated based on molecular formula.
Structural Insights :
Critical Analysis and Limitations
- Data Gaps: No direct pharmacological or biochemical data are available for the target compound, necessitating reliance on analog studies.
- Structural Complexity : The thioureidoethyl side chain may complicate synthesis and purification, as seen in analogous multi-step protocols (e.g., ).
- Functional Predictions : While the compound’s lipophilicity (logP ~3.5, estimated) suggests good bioavailability, experimental validation is required.
Biological Activity
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of thiourea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H29N5O2S2
- Molecular Weight : 459.63 g/mol
- CAS Number : 62345-62-4
The compound features a piperazine core substituted with thiourea and methoxyphenyl groups, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including those structurally similar to this compound. The following pathogens have been targeted:
- Bacteria :
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Enterococcus faecalis
- Fungi :
- Candida albicans
- C. krusei
In vitro studies demonstrated significant inhibition against these pathogens, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, compounds within this class showed MIC values ranging from 17.62 μM to 65.32 μM against various mycobacterial strains, indicating promising antimicrobial potential .
Anticancer Activity
The antiproliferative effects of this compound have been investigated using human cancer cell lines. Notably, compounds with similar structures exhibited cytotoxic effects on leukemia cells, with IC50 values indicating effective concentration levels for inducing cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiourea derivatives are known to inhibit various enzymes critical for bacterial survival and proliferation.
- Interference with Cell Membrane Integrity : The lipophilic nature of the methoxy groups enhances membrane penetration, disrupting cellular functions.
- Induction of Apoptosis in Cancer Cells : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiourea derivatives against Mycobacterium kansasii and other pathogens. The results indicated that the compound exhibited significant antibacterial activity with lower toxicity profiles compared to traditional antibiotics .
Study 2: Cytotoxicity Assessment
In a separate investigation, the cytotoxic effects of this compound were assessed on THP-1 human monocytic leukemia cells. The findings revealed a dose-dependent response, with the compound effectively reducing cell viability at concentrations above 50 μM .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
